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molecular formula C8H7ClO3 B1347048 4-Chloro-2-methoxybenzoic acid CAS No. 57479-70-6

4-Chloro-2-methoxybenzoic acid

Cat. No. B1347048
M. Wt: 186.59 g/mol
InChI Key: UFEYMXHWIHFRBX-UHFFFAOYSA-N
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Patent
US05344968

Procedure details

Except for using 2.8 g of 2,4-dichlorobenzoic acid (14.6 mM), 0.75 g of cuprous chloride (7.5 mM) and 100 ml of methanol containing 20% dimethylamine (77 g), the same apparatus, reagents and procedures were employed for reaction as in Example 1. The reaction was followed by reversed-phase HPLC as in Example 1, and as a result, completion of the methanol reaction within two hours was confirmed. After the methanol was removed, 50 ml of water was added and heated in a bath temperature of 80° C., to turn the solution into a uniform mixture solution of green. The green solution was cooled in ice-water to a room temperature. Then, 1.2 ml of conc. HCl was added to consequently deposit needle-liuke crystal. Effecting separation, washing and drying processes in the same manner as in Example 1, about 2.3 g of 4-chloro-2-methoxybenzoic acid was obtained in crystal at a yield of 86.3%. Concerning 1H-NMR, IR(KBr), GC-MSE1 and melting point, the product was confirmed to show the data agreeable with the reference standard data.
Quantity
2.8 g
Type
reactant
Reaction Step One
[Compound]
Name
cuprous chloride
Quantity
0.75 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:10]=[C:9]([Cl:11])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[CH3:12][OH:13]>>[Cl:11][C:9]1[CH:8]=[CH:7][C:3]([C:4]([OH:6])=[O:5])=[C:2]([O:13][CH3:12])[CH:10]=1

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
ClC1=C(C(=O)O)C=CC(=C1)Cl
Step Two
Name
cuprous chloride
Quantity
0.75 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Four
Name
Quantity
100 mL
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the same apparatus, reagents and procedures were employed for reaction as in Example 1
CUSTOM
Type
CUSTOM
Details
After the methanol was removed
ADDITION
Type
ADDITION
Details
50 ml of water was added
TEMPERATURE
Type
TEMPERATURE
Details
The green solution was cooled in ice-water to a room temperature
ADDITION
Type
ADDITION
Details
Then, 1.2 ml of conc. HCl was added to consequently deposit needle-liuke crystal
CUSTOM
Type
CUSTOM
Details
separation
WASH
Type
WASH
Details
washing
CUSTOM
Type
CUSTOM
Details
drying processes in the same manner as in Example 1

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(C(=O)O)C=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 86.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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